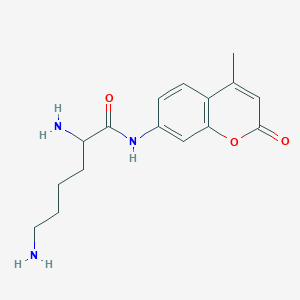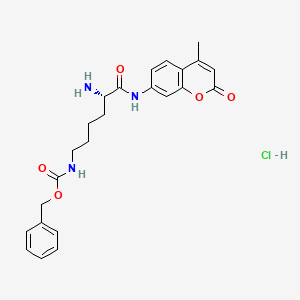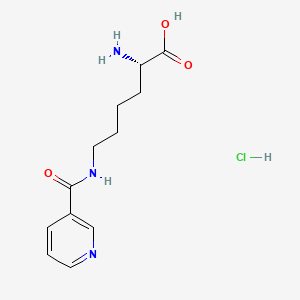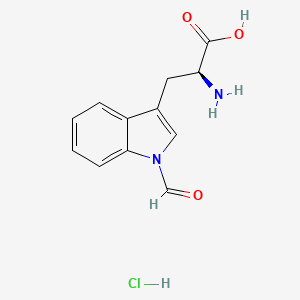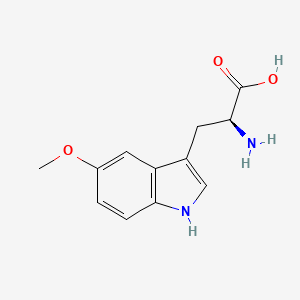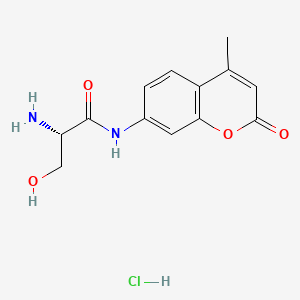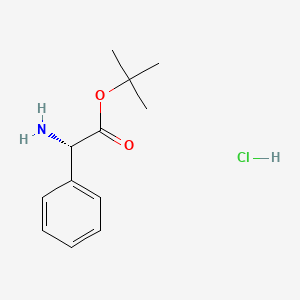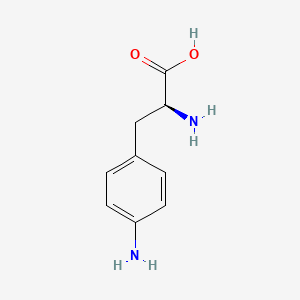
Hdmc
描述
High ductility magnesium phosphate cement-based composites (HDMC) are a type of inorganic cementitious material known for their superior ductility and strength. These composites are produced through the acid-base neutralization reaction of magnesium oxide and phosphate. This compound is primarily used in construction and building materials due to its excellent mechanical properties and water stability .
作用机制
Target of Action
Hdmc, or Hierarchical Distribution Matching and Contrastive learning, is a novel deep learning-based framework . It primarily targets single-cell RNA sequencing (scRNA-seq) data . The primary role of this compound is to remove batch effects in scRNA-seq data, which are systematic errors caused by various sample preparation factors .
Mode of Action
This compound operates through a hierarchical distribution-matching framework based on a deep autoencoder . This framework employs an adversarial training strategy to match the global distribution of different batches . For local matching, this compound divides cells in each batch into clusters and develops a contrastive learning mechanism to simultaneously align similar cluster pairs and keep noisy pairs apart from each other .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in gene expression analysis . By reducing batch effects, this compound allows for more accurate analysis of large-scale gene expression datasets produced by different experiments .
Pharmacokinetics
It does have parameters that influence its operation, including the number of training epochs, dimension of the embedded code, base learning rate for network training, step decay of learning rates, and a hyperparameter for adversarial learning .
Result of Action
The result of this compound’s action is the removal of batch effects in scRNA-seq data . This allows for the recovery of cell type clusters and reduces the distribution differences of different batches . This compound has been demonstrated to significantly outperform state-of-the-art methods and has the ability to prevent overcorrection .
Action Environment
The action environment of this compound is the computational environment in which it operates. Factors that could influence this compound’s action include the quality of the input data, the computational resources available, and the parameters set for its operation . .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of high ductility magnesium phosphate cement-based composites involves the reaction of magnesium oxide with potassium dihydrogen phosphate. The optimal water/binder ratio is 0.16, and the magnesium oxide/potassium dihydrogen phosphate ratio is 5 . The reaction conditions include ambient curing for 28 days, which leads to higher retention rates of strength, ductility, and toughness compared to 7-day ambient curing .
Industrial Production Methods
In industrial production, the components are mixed in specific proportions and subjected to ambient curing. The water immersion age also plays a crucial role in determining the mechanical properties of the composites. For instance, a 56-day water immersion age can enhance the mechanical properties of the composites .
化学反应分析
Types of Reactions
High ductility magnesium phosphate cement-based composites undergo several types of chemical reactions, including acid-base neutralization and hydration reactions. The primary reaction involves the neutralization of magnesium oxide with phosphate to form magnesium phosphate cement .
Common Reagents and Conditions
The common reagents used in the preparation of HDMC include magnesium oxide and potassium dihydrogen phosphate. The reaction conditions involve ambient curing and water immersion to enhance the mechanical properties and water stability of the composites .
Major Products Formed
The major product formed from the reaction of magnesium oxide and potassium dihydrogen phosphate is magnesium phosphate cement. This product exhibits high ductility, strength, and water stability, making it suitable for various construction applications .
科学研究应用
High ductility magnesium phosphate cement-based composites have several scientific research applications, including:
Construction and Building Materials: Due to their superior mechanical properties and water stability, these composites are widely used in construction projects.
Engineering Projects: The high ductility and strength of these composites make them suitable for various engineering applications.
Material Science Research: Researchers study the properties and applications of these composites to develop new materials with enhanced performance.
相似化合物的比较
High ductility magnesium phosphate cement-based composites can be compared with other similar compounds, such as:
Magnesium Ammonium Phosphate Cement: This compound is produced using dead-burned magnesium oxide and ammonium phosphate.
Traditional Portland Cement: Unlike HDMC, traditional Portland cement does not exhibit the same level of ductility and water stability.
属性
IUPAC Name |
[(5-chloro-3-oxidobenzotriazol-3-ium-1-yl)-morpholin-4-ylmethylidene]-dimethylazanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN5O2.F6P/c1-16(2)13(17-5-7-21-8-6-17)18-11-4-3-10(14)9-12(11)19(20)15-18;1-7(2,3,4,5)6/h3-4,9H,5-8H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRTWUAUKJMOER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=C(N1CCOCC1)N2C3=C(C=C(C=C3)Cl)[N+](=N2)[O-])C.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF6N5O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746375 | |
| Record name | (5-Chloro-3-oxo-1H-1lambda~5~,2,3-benzotriazol-1-yl)-N,N-dimethyl(morpholin-4-yl)methaniminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082951-62-9 | |
| Record name | (5-Chloro-3-oxo-1H-1lambda~5~,2,3-benzotriazol-1-yl)-N,N-dimethyl(morpholin-4-yl)methaniminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is HDMC in the context of materials science?
A1: In materials science, this compound stands for High-Density Magnetic Composite. It's a type of powder magnetic core material fabricated from iron powder coated with an insulating layer. [, , ]
Q2: What are the advantages of this compound over conventional laminated steel cores?
A2: this compound offers several advantages over laminated steel cores, including higher magnetic flux density, higher strength, and the potential for complex shapes. This makes this compound suitable for applications like motors and reactors. []
Q3: How does compressive stress affect the magnetic properties of this compound?
A3: Studies show that applying compressive stress to this compound can increase iron loss by approximately 20% under a 100 MPa load. This highlights the importance of considering stress effects in applications where this compound is utilized. []
Q4: How is this compound visualized at the microscopic level?
A4: Transmission electron microscopy (TEM) combined with a focused ion beam (FIB) method allows visualization of this compound's microstructure, including the insulator boundary between iron powders and the flow of magnetic flux. []
Q5: What is being done to improve the high-frequency performance of this compound?
A5: Early HDMCs suffered from high eddy-current loss at high frequencies due to low resistivity. Research led to incorporating Sr2+ or Y3+ into the phosphate glass insulator, significantly improving resistivity without compromising magnetic properties or strength. [, ]
Q6: What innovations are being explored in the fabrication of this compound?
A6: Researchers are investigating warm compaction techniques using die wall lubrication with lithium stearate. This method allows for higher density compacts without scoring, further improving this compound's properties. []
Q7: What is this compound in the context of organic chemistry?
A7: In organic chemistry, one example of this compound is N-hexadecyl-3,6-di(p-mercaptophenylacetylene)carbazole. It forms self-assembled monolayers (SAMs) on gold surfaces. []
Q8: What is unique about the molecular structure of this compound (N-hexadecyl-3,6-di(p-mercaptophenylacetylene)carbazole)?
A8: this compound possesses a large, rigid headgroup and a small, flexible alkyl-chain tail. This structure results in loosely packed hydrophobic SAMs on gold, offering advantages for mimicking cell bilayers in biomimetic research. []
Q9: How is the stability of this compound (N-hexadecyl-3,6-di(p-mercaptophenylacetylene)carbazole) monolayers assessed?
A9: Electrochemical techniques like cyclic voltammetry and impedance spectroscopy are employed to evaluate the insulating properties and stability of this compound monolayers on gold. []
Q10: What are the potential applications of this compound (N-hexadecyl-3,6-di(p-mercaptophenylacetylene)carbazole) monolayers in biosensing?
A10: The loosely packed nature of this compound SAMs allows for the incorporation of biomolecules like pore-forming proteins and enzymes. This feature makes them promising platforms for developing biomimetic sensors. []
Q11: Has this compound (N-hexadecyl-3,6-di(p-mercaptophenylacetylene)carbazole) been used in any specific biosensor applications?
A11: Research demonstrates the successful incorporation of alpha-hemolysin (a pore-forming protein) and horseradish peroxidase (an enzyme) into this compound-based bilayers, indicating their potential for biosensor development. []
Q12: What is this compound in the context of biochemistry and pharmacology?
A12: In certain biochemical studies, this compound refers to 2′-hydroxy-4′,5′-dimethoxychalcone, a naturally occurring chalcone with potential antitumor properties. []
Q13: How does this compound (2′-hydroxy-4′,5′-dimethoxychalcone) exert its antitumor effects?
A13: this compound has been shown to induce apoptosis (programmed cell death) in nonsmall cell lung cancer cells by elevating cellular reactive oxygen species (ROS) levels. []
Q14: What is the molecular pathway involved in this compound (2′-hydroxy-4′,5′-dimethoxychalcone) induced apoptosis?
A14: this compound increases ROS, leading to the activation of ATF4 and CHOP proteins. This, in turn, upregulates the death receptor 5 (DR5) and downregulates c-FLIPL, ultimately triggering apoptosis. []
Q15: What is the significance of the ATF4–CHOP axis in this compound's (2′-hydroxy-4′,5′-dimethoxychalcone) mechanism of action?
A15: The ATF4-CHOP axis is a critical signaling pathway involved in cellular stress responses, including apoptosis. This compound's ability to activate this pathway underscores its potential as an antitumor agent. []
Q16: What are the implications of this compound's (2′-hydroxy-4′,5′-dimethoxychalcone) downregulation of c-FLIPL?
A16: c-FLIPL is a protein that inhibits apoptosis. By downregulating c-FLIPL, this compound removes this inhibitory signal, further promoting cell death in cancer cells. []
Q17: What is this compound in the context of data science and bioinformatics?
A17: In these fields, this compound refers to Hierarchical Deep Matrix Completion. It's a machine learning model designed for tasks like collaborative filtering and image restoration. [, ]
Q18: How does this compound (Hierarchical Deep Matrix Completion) handle hierarchical data structures?
A18: this compound explicitly incorporates hierarchical relationships between data points by embedding structured sparsity penalties within its framework. This allows for more accurate matrix completion, especially when data exhibits inherent hierarchies. []
Q19: What advantages does this compound (Hierarchical Deep Matrix Completion) offer over traditional matrix factorization methods?
A19: this compound's consideration of hierarchical structures leads to improved accuracy in recovering missing data points compared to traditional methods, particularly in datasets with complex relationships. []
Q20: What is the significance of group-level sparsity in this compound (Hierarchical Deep Matrix Completion)?
A20: this compound leverages group-level sparsity in its neural network architecture. This promotes the relevance of neurons within the same group while neglecting connections between groups, resulting in a pruning effect and a more compact model. []
Q21: How does this compound (Hierarchical Deep Matrix Completion) address the challenge of nonconvex optimization?
A21: this compound utilizes a smoothing proximal gradient strategy in dual space for optimization. This approach avoids the need to convert the nonconvex problem into separate formulations, allowing for a more unified optimization process. []
Q22: In what applications has this compound (Hierarchical Deep Matrix Completion) demonstrated its effectiveness?
A22: this compound has been successfully applied to various tasks, including simulations with artificial data, recovering missing information in MRI image datasets, and analyzing gene expression data. []
Q23: What is the significance of high-density multimicronutrient condiments (HDMCs) in addressing nutrient deficiencies?
A23: HDMCs offer a promising approach to combatting micronutrient deficiencies, particularly in low-income populations relying heavily on plant-based diets. They can be easily integrated into traditional dishes, providing a concentrated source of essential vitamins and minerals. []
Q24: How effective are HDMCs in improving the nutritional value of Guatemalan cuisine?
A24: Studies show that adding a novel this compound to typical Guatemalan dishes significantly increased their vitamin content. For instance, the this compound contributed an average of 78% of the total vitamins across all tested dishes. []
Q25: How does the nutrient contribution of HDMCs vary across different dishes?
A25: The amount of this compound added, the specific ingredients in the recipe, and the age-dependent nutrient requirements of individuals consuming the dish all contribute to variations in nutrient delivery. []
Q26: Why is it important to focus on the midday meal when incorporating HDMCs?
A26: The midday meal is often the most substantial meal in many cultures, including Guatemala. Ensuring this meal contains adequate micronutrients is crucial for meeting daily requirements, particularly for vulnerable groups like children and women. []
Q27: How do HDMCs contribute to meeting the Recommended Dietary Allowance (RDA) for various nutrients?
A27: Research shows that this compound-fortified dishes can provide a substantial portion of the RDA for essential micronutrients. In some cases, these dishes supplied two to ten times the RDA for certain vitamins in children and adequately met the RDA for adult women. []
Q28: What is the role of this compound (High Density Monolayer Culture) in chondrocyte research?
A28: this compound is used as a culture method for chondrocytes, the cells responsible for maintaining cartilage. This technique, especially under hypoxic (low oxygen) conditions, helps preserve the chondrocyte phenotype and promotes extracellular matrix production. []
Q29: How does this compound (High Density Monolayer Culture) compare to conventional chondrocyte culture methods?
A29: Traditional chondrocyte cultures often lead to cell dedifferentiation, where they lose their characteristic properties. This compound, especially under hypoxic conditions, better preserves chondrocyte phenotype and functionality. []
Q30: What are the advantages of combining this compound (High Density Monolayer Culture) with a hypoxic environment for chondrocyte culture?
A30: This combined approach significantly enhances chondrocyte function, as evidenced by increased wet weight, GAG (glycosaminoglycan) content, and collagen content compared to normoxic this compound. []
Q31: What is the significance of collagen type II expression in this compound (High Density Monolayer Culture)?
A31: Collagen type II is a key component of healthy cartilage. This compound, particularly under hypoxic conditions, promotes collagen type II expression, suggesting its potential for cartilage tissue engineering applications. []
Q32: What role does HIF-1α play in this compound (High Density Monolayer Culture) under hypoxic conditions?
A32: HIF-1α, a transcription factor induced by low oxygen levels, is upregulated in this compound under hypoxia. This suggests HIF-1α may contribute to maintaining the chondrocyte phenotype and promoting extracellular matrix production in this environment. []
Q33: How does this compound (High Density Monolayer Culture) contribute to the development of cartilage repair strategies?
A33: this compound, particularly under hypoxic conditions, offers a promising approach for generating functional chondrocytes and cartilage-like matrix. This has significant implications for developing therapies for cartilage defects. []
Q34: What is the impact of this compound (N-hexadecyl-N,N-dimethyl chitosan) on bacterial growth?
A34: this compound exhibits potent antibacterial activity, proving more effective against Staphylococcus aureus compared to Escherichia coli. Its activity increases with the length of the alkyl chain. []
Q35: How does pH influence the antibacterial efficacy of this compound (N-hexadecyl-N,N-dimethyl chitosan)?
A35: this compound demonstrates stronger antibacterial action under acidic conditions (pH 5.5) than neutral or basic conditions (pH 7.2). Interestingly, under basic or neutral conditions, its activity against S. aureus increases with a higher degree of quaternization, but this trend reverses under acidic conditions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






